1,1'-[(4-Phenoxyphenyl)methylene]dipiperidine
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Overview
Description
1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine is an organic compound that features a dipiperidine structure linked by a phenoxyphenyl methylene bridge
Preparation Methods
The synthesis of 1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine typically involves the reaction of piperidine derivatives with phenoxyphenyl methylene intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or other transition metal catalysts. Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl methylene bridge plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine can be compared with other similar compounds, such as:
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: This compound has a similar dipiperidine structure but lacks the phenoxy group, resulting in different chemical and biological properties.
1,1’-(1,4-Phenylene)dipiperidine: Another related compound, differing in the substitution pattern on the phenyl ring, which affects its reactivity and applications.
1,1’-[Methylenebis(4,1-phenylene)]dipiperidine: This compound features a methylene bridge between two phenylene groups, leading to distinct chemical behavior.
The uniqueness of 1,1’-[(4-Phenoxyphenyl)methylene]dipiperidine lies in its phenoxyphenyl methylene bridge, which imparts specific chemical and biological properties not found in the other similar compounds.
Properties
CAS No. |
61456-58-4 |
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Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[(4-phenoxyphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C23H30N2O/c1-4-10-21(11-5-1)26-22-14-12-20(13-15-22)23(24-16-6-2-7-17-24)25-18-8-3-9-19-25/h1,4-5,10-15,23H,2-3,6-9,16-19H2 |
InChI Key |
UATOUZMXQUZWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)OC3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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